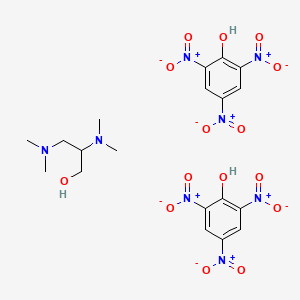
2,3-Bis(dimethylamino)propan-1-ol;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(dimethylamino)propan-1-ol;2,4,6-trinitrophenol is a compound that combines the properties of both 2,3-Bis(dimethylamino)propan-1-ol and 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)propan-1-ol typically involves the reaction of dimethylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition .
Industrial Production Methods: Industrial production of 2,3-Bis(dimethylamino)propan-1-ol involves large-scale reactions using similar methods as described above, with additional purification steps to ensure high purity of the final product. The production of 2,4,6-trinitrophenol on an industrial scale involves continuous nitration processes with stringent safety measures due to its explosive nature .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(dimethylamino)propan-1-ol undergoes various types of reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
2,4,6-trinitrophenol primarily undergoes nitration and reduction reactions. It can be reduced to form picramic acid using reducing agents like sodium sulfide .
Major Products: The major products formed from the reactions of 2,3-Bis(dimethylamino)propan-1-ol include various substituted amines and alcohols. For 2,4,6-trinitrophenol, the major products include picramic acid and other nitro derivatives .
Scientific Research Applications
2,3-Bis(dimethylamino)propan-1-ol is used extensively in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals. It also finds applications in the production of surfactants and as a catalyst in polymerization reactions .
2,4,6-trinitrophenol is used in scientific research as a reagent for the detection of metals and proteins. It is also used in the synthesis of dyes and as a standard explosive for calibrating bomb calorimeters .
Mechanism of Action
The mechanism of action of 2,3-Bis(dimethylamino)propan-1-ol involves its ability to act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. It also acts as a reducing agent in certain reactions .
2,4,6-trinitrophenol exerts its effects through its highly nitrated structure, which makes it a powerful oxidizing agent. It can readily donate oxygen atoms in reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds:
- 1,3-Bis(dimethylamino)-2-propanol
- 2-(Dimethylamino)propan-1-ol
- 1-Dimethylamino-2-propanol
Uniqueness: 2,3-Bis(dimethylamino)propan-1-ol is unique due to its dual functionality as both an amine and an alcohol, which allows it to participate in a wide range of chemical reactions. 2,4,6-trinitrophenol is unique due to its high nitrogen content, making it a powerful explosive and a versatile reagent in chemical analysis .
Properties
CAS No. |
62689-61-6 |
|---|---|
Molecular Formula |
C19H24N8O15 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
2,3-bis(dimethylamino)propan-1-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H18N2O.2C6H3N3O7/c1-8(2)5-7(6-10)9(3)4;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7,10H,5-6H2,1-4H3;2*1-2,10H |
InChI Key |
QIPRNAOPMVWIDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CO)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















